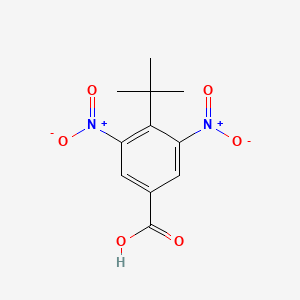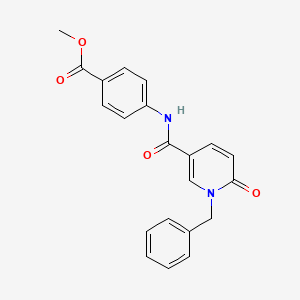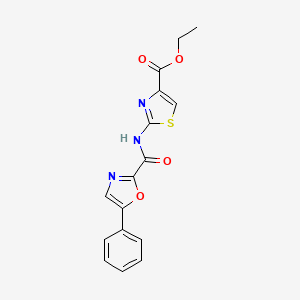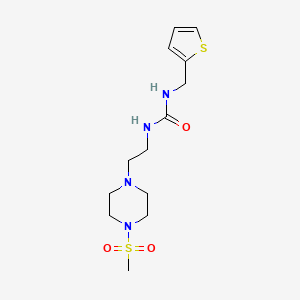
4-Tert-butyl-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3,5-dinitrobenzoic acid: is an organic compound belonging to the class of dinitrobenzoic acids. It is characterized by the presence of a tert-butyl group and two nitro groups attached to a benzoic acid core. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3,5-dinitrobenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 4-tert-butyl-3,5-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Tert-butyl-3,5-dinitrobenzoic acid is utilized in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to interact with biological macromolecules, potentially leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.
4-tert-Butylbenzoic acid: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
4-Nitrobenzoic acid: Contains only one nitro group, leading to different chemical and biological properties
Uniqueness
4-Tert-butyl-3,5-dinitrobenzoic acid is unique due to the presence of both the tert-butyl group and two nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-tert-butyl-3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)9-7(12(16)17)4-6(10(14)15)5-8(9)13(18)19/h4-5H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTXLZQPQJAELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2645389.png)


![5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine](/img/structure/B2645394.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2645400.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2645403.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2645405.png)
![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2645406.png)

![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)
![2,2-diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2645411.png)
